
Pracinostat pharmacokinetic challenges and
solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

Get Quote

Pracinostat Pharmacokinetic Profile at a Glance

The table below summarizes the available quantitative PK data for Pracinostat.

Parameter Value / Status Notes

Modality Small Molecule [1]

Route of
Administration

Oral [1]

Bioavailability 34% (in mice) [1] Human data not available in search results.

Protein Binding Not Available [1] Data is missing from public sources.

Metabolism Not Available [1] Data is missing from public sources.

Route of Elimination Not Available [1] Data is missing from public sources.

Half-Life Not Available [1] Data is missing from public sources.

Volume of
Distribution

Not Available [1] Data is missing from public sources.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-interest
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://go.drugbank.com/drugs/DB05223
https://www.smolecule.com/products/s548552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Value / Status Notes

Clearance Not Available [1] Data is missing from public sources.

Development Status Discontinued (as of Sep

2025) [2]

Development halted for AML, MDS, and other

cancers.

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and potential challenges based on Pracinostat's drug class.

Q: What is the primary pharmacokinetic challenge with Pracinostat and similar HDAC

inhibitors?

A: A major class-wide challenge for hydroxamic acid-based HDAC inhibitors like Pracinostat is
often poor oral bioavailability, which can limit their efficacy [3]. Furthermore, the absence of
key PK parameters (see table above) in the public domain itself represents a significant
challenge for researchers.

Q: What are the common adverse drug reactions (ADRs) associated with HDAC inhibitors?

A: While Pracinostat-specific post-marketing data is scarce, HDAC inhibitors as a class are

associated with predictable ADRs. Real-world pharmacovigilance data highlights that
myelosuppression (e.g., thrombocytopenia), gastrointestinal toxicity (e.g., diarrhea), and
cardiotoxicity are common class effects [4]. These are linked to the inhibition of specific HDAC
isoforms (e.g., HDAC1/2 and HDAC3) [4].

Q: Has Pracinostat shown promise in any specific combinations?

A: Yes. The most promising clinical results for Pracinostat were observed when it was
combined with the hypomethylating agent Azacitidine for the treatment of Acute Myeloid

Leukemia (AML). In a phase II study, this combination achieved a high complete response rate
[5]. This suggests that combination therapy can be a viable strategy to overcome limitations of

single-agent therapy.

Experimental Workflow & Mechanism of Action

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://go.drugbank.com/drugs/DB05223
https://adisinsight.springer.com/drugs/800026393?error=cookies_not_supported&code=51d9cd33-6675-4424-af22-386f2be6fd96
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://link.springer.com/article/10.1007/s00432-025-06227-5
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12521396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12521396/
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/pracinostat
https://www.smolecule.com/products/s548552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For research purposes, the following diagrams illustrate the general experimental approach for evaluating an

HDAC inhibitor and its core molecular mechanism.
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Pracinostat Mechanism of Action as an HDAC Inhibitor
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Key Considerations for Researchers
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Focus on Combination Therapy: Given the discontinued status of Pracinostat as a single agent

[2], your research may be more impactful if it explores novel combinations, similar to the successful
Pracinostat + Azacitidine regimen [5].

Leverage Class Properties: In the absence of specific data, you can design experiments based on
common properties of hydroxamate-based HDAC inhibitors, such as investigating zinc-binding group

interactions and pan-HDAC inhibition profiles [4] [3].
Consult Authoritative Databases: For the most current but likely still limited data, you can check

specialized drug development resources like AdisInsight (Springer) and DrugBank Online [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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